1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Description
Significance of Heterocyclic Pyrazole-Furan Systems in Organic Synthesis
Heterocyclic systems that contain a pyrazole (B372694) ring fused to a furan (B31954) ring, known as furopyrazoles, are important structural motifs in organic and medicinal chemistry. bohrium.com The pyrazole core itself is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govpharmatutor.org This broad utility has made the pyrazole nucleus an indispensable anchor for the design of new therapeutic agents. nih.gov
The furan ring, an oxygen-containing five-membered heterocycle, also possesses useful biological properties and frequently serves as a versatile intermediate in organic synthesis. bohrium.com When these two rings are fused, the resulting furopyrazole system combines the characteristics of both, leading to novel compounds with potentially unique activities. bohrium.com The synthesis of these fused systems is an active area of research, with chemists exploring various strategies to construct these molecular frameworks efficiently. researchgate.netnih.gov The development of new synthetic methods provides access to structurally diverse libraries of these compounds, which are essential for screening and identifying new lead compounds in drug discovery. mdpi.com
Evolution of Research on Fused Pyrazole-Furan Scaffolds
Research into fused pyrazole heterocycles has evolved significantly over the years, driven by the continual search for novel compounds with enhanced biological and material properties. Early synthetic methods often relied on classical condensation reactions. However, contemporary organic synthesis has seen a shift towards more efficient and versatile strategies.
Modern approaches for the construction of fused pyrazole systems, including furopyrazoles, increasingly employ advanced methodologies such as:
Multi-component Reactions (MCRs): These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov
Domino Reactions: A sequence of intramolecular reactions is triggered by a single event, enabling the rapid assembly of fused ring systems from simple precursors.
Catalyst-Driven Syntheses: The use of transition metals, such as silver (I) ions, has enabled novel ring-closure reactions to form specific furopyrazole ring systems like 2H-furo[2,3-c]pyrazoles. nih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. bohrium.com
The development of these synthetic tools has made previously inaccessible or difficult-to-synthesize fused pyrazole-furan scaffolds more readily available for further study and application. researchgate.netnih.gov Specifically, various isomers such as furo[2,3-c]pyrazoles, furo[3,2-c]pyrazoles, and furo[3,4-c]pyrazoles have been synthesized, each presenting a unique spatial arrangement and chemical reactivity. researchgate.nettandfonline.com
Academic Research Objectives for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
While specific research on this compound is not extensively documented in publicly available literature, the academic research objectives for this and related compounds can be inferred from the broader context of fused heterocyclic chemistry. The primary goals of investigating a novel scaffold like this typically revolve around synthesis, derivatization, and the exploration of its properties.
Key Research Objectives:
Development of Novel and Efficient Synthetic Routes: A primary objective is to establish versatile and high-yielding synthetic pathways to the this compound core. This involves optimizing reaction conditions, exploring different starting materials, and developing methods that allow for regioselective control, which is crucial for creating specific isomers. mdpi.com
Exploration of Chemical Reactivity and Derivatization: Understanding the chemical reactivity of the fused ring system is essential. Researchers would investigate reactions at the dione (B5365651) functionality and other positions on the heterocyclic core to create a library of new analogues. This derivatization is fundamental for conducting structure-activity relationship (SAR) studies to identify how molecular modifications influence biological activity or material properties. nih.gov
Investigation of Biological and Pharmacological Potential: Given the extensive pharmacological activities of pyrazole derivatives, a major goal is to screen this compound and its derivatives for a wide range of biological activities. mdpi.compharmatutor.org As shown in the table below, related fused heterocyclic systems have demonstrated significant potential in various therapeutic areas.
| Biological Activity | Compound Class / Scaffold |
| Anticancer | Pyrano[2,3-c]pyrazole, Pyrrolopyrimidines |
| Anti-inflammatory | Pyrazole derivatives, Pyrano[2,3-c]pyrazole |
| Antimicrobial / Antifungal | Fused pyrazole-pyrimidine, Thiophene-pyrazole hybrids |
| Antiviral | Pyrazole and fused pyrazolopyrimidine derivatives |
| Enzyme Inhibition | Pyrazole derivatives (e.g., MAO-B, α-amylase) |
This table presents a summary of activities found in various fused pyrazole systems to indicate the potential areas of investigation for new scaffolds. nih.govnih.govresearchgate.net
Evaluation of Physicochemical and Material Properties: Beyond biological applications, fused heterocyclic compounds can possess interesting photophysical or electronic properties. mdpi.com Research objectives may include studying the fluorescence, conductivity, and other material science-related characteristics of the this compound scaffold for potential use in sensors, dyes, or organic electronics. mdpi.com
Representative Physicochemical Properties of a Fused Pyrazole-Furan Core
To provide context for the potential properties of the target compound, the calculated physicochemical properties for the parent scaffold, Furo[2,3-c]pyrazole, are listed below.
| Property | Value |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 41.8 Ų |
| LogP (Calculated) | 0.4 |
Data for Furo[2,3-c]pyrazole, a related fused heterocyclic system. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methylfuro[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c1-8-4-3(2-7-8)5(9)11-6(4)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLWZIKMVUGNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1h Furo 3,4 C Pyrazole 4,6 Dione and Analogues
Retrosynthetic Analysis of the Furo[3,4-c]pyrazole-4,6-dione Core
A logical retrosynthetic analysis of the 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione core suggests several key disconnections. The furo[3,4-c]pyrazole-4,6-dione system can be conceptually disassembled to reveal more readily available starting materials. One primary disconnection strategy involves breaking the bonds of the furanone ring, specifically the C-N and C-C bonds of the maleimide (B117702) moiety. This leads back to a substituted pyrazole (B372694) precursor.
For instance, a plausible retrosynthetic pathway for a related series of 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones begins with the disconnection of the maleimide ring, leading back to a 3-chloropyrrole-2,5-dione precursor and an appropriate amine. mdpi.com Adapting this to the target molecule, the furo[3,4-c]pyrazole-4,6-dione could be retrosynthetically disconnected to a 1-methyl-pyrazole derivative containing functional groups at the 3 and 4 positions that are poised for cyclization to form the fused furanone ring.
Another approach involves a [3+2] cycloaddition disconnection. The pyrazole ring itself is often formed via a 1,3-dipolar cycloaddition. In the context of the fused system, the entire furo[3,4-c]pyrazole scaffold could be seen as arising from a cycloaddition between a dipolarophile, such as a maleimide derivative, and a suitable 1,3-dipole. For the pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) analogues, this involves the reaction of nitrilimines with N-arylmaleimides. nih.gov
Classical and Modern Approaches to the Construction of the this compound Scaffold
The construction of the furo[3,4-c]pyrazole-4,6-dione scaffold can be achieved through a variety of classical and modern synthetic reactions.
Cycloaddition Reactions in Furo[3,4-c]pyrazole Synthesis
Cycloaddition reactions are a powerful tool for the synthesis of pyrazole and fused pyrazole systems. The 1,3-dipolar cycloaddition is particularly prevalent. For example, the synthesis of pyrrolo[3,4-c]pyrazole derivatives has been successfully achieved through the intramolecular cycloaddition of nitrile imines. tandfonline.com This strategy can be extended to the synthesis of the furo[3,4-c]pyrazole core.
In a relevant example, various 1,3-diaryl-5-(substituted)-2-pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were prepared through the reaction of nitrilimines with different dipolarophiles. nih.gov Specifically, the reaction of in situ generated nitrilimines with N-arylmaleimides leads to the formation of the 3,5-diaryl-1-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. nih.gov This suggests that a similar cycloaddition of a methyl-substituted nitrilimine with maleic anhydride (B1165640) or a related dipolarophile could provide a direct route to the this compound scaffold.
The table below summarizes representative cycloaddition reactions for the synthesis of related heterocyclic cores.
| Dipole | Dipolarophile | Product | Reference |
| Nitrilimine | N-arylmaleimide | Pyrrolo[3,4-c]pyrazole-4,6-dione derivative | nih.gov |
| Nitrile imine | Trisubstituted bromoalkene | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |
| Diazo intermediate | Alkyne | Fused pyrazole | nih.gov |
| Arylsydnone | α,β-unsaturated ketone | Trisubstituted pyrazole | nih.gov |
Condensation and Annulation Strategies
Condensation reactions are a cornerstone of heterocyclic synthesis. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method. beilstein-journals.org For the synthesis of the furo[3,4-c]pyrazole-4,6-dione core, a multi-step sequence involving condensation and subsequent annulation is a viable strategy.
A notable example is the synthesis of 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. This process begins with the condensation of substituted phenylhydrazine (B124118) hydrochlorides with diethyl acetylenedicarboxylate (B1228247) to form 5-hydroxypyrazoles. mdpi.com Subsequent treatment with phosphorus oxychloride and dimethylformamide yields 4-formyl-5-chloropyrazoles. mdpi.com Saponification of the ester function followed by cyclization with 1,1'-carbonyldiimidazole (B1668759) leads to the formation of the fused maleimide ring. mdpi.com A similar strategy, starting with methylhydrazine, could be envisioned for the synthesis of this compound.
Multi-component Reactions for Furo[3,4-c]pyrazole-4,6-dione Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a direct MCR for this compound is not explicitly reported, MCRs for related pyrazole and fused pyrazole systems are well-documented and provide a conceptual framework.
For instance, a four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water has been developed for the synthesis of 1H-furo[2,3-c]pyrazole-4-amines. bohrium.com Another example describes a pyrazole-promoted, three-component reaction for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones from isatin, diketene, and a primary amine. nih.govfrontiersin.org These examples highlight the potential for developing a convergent MCR to construct the furo[3,4-c]pyrazole-4,6-dione core from simple, readily available starting materials.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.
Several reports on the synthesis of related furopyrazole derivatives highlight green approaches. A catalyst-free, simple, and green protocol has been established for the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines via a one-pot, four-component domino reaction in water. bohrium.com Additionally, the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been described as a "green synthesis" that is catalyst-free and proceeds in ethanol. frontiersin.org These methodologies demonstrate the feasibility of developing more sustainable synthetic routes to this compound by minimizing waste and avoiding hazardous reagents and solvents.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, often enabling reactions with higher efficiency, selectivity, and under milder conditions. In the context of pyrazole synthesis, various catalytic systems have been employed.
For example, a silver-catalyzed reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines has been shown to be an efficient method for synthesizing 3-CF3-pyrazoles. mdpi.com Copper-catalyzed reactions have also been utilized, such as the synthesis of pyrazole derivatives via a domino C-N coupling/hydroamination reaction. nih.gov Furthermore, rhodium-catalyzed [3+2] cycloaddition has been used to prepare CF3-substituted ring-fused furo[2,3-c]pyrazoles. bohrium.com While a specific catalytic approach for this compound is not detailed, these examples suggest that metal-catalyzed cross-coupling and cycloaddition reactions on a pre-formed and suitably functionalized 1-methyl-pyrazole precursor could be a powerful strategy for the construction and further derivatization of the target molecule.
Strategies for Stereoselective Synthesis of Furo[3,4-c]pyrazole Derivatives
The stereoselective synthesis of furo[3,4-c]pyrazole derivatives, particularly those with defined stereochemistry at any chiral centers, is a nuanced area of synthetic organic chemistry. While the broader field of pyrazole synthesis is extensive, specific and established methods for the asymmetric synthesis of the furo[3,4-c]pyrazole core are not widely reported in peer-reviewed literature. However, by drawing parallels with the stereoselective synthesis of analogous fused heterocyclic systems, several potential strategies can be envisaged for the enantioselective or diastereoselective construction of these bicyclic structures.
Potential strategies for achieving stereocontrol in the synthesis of furo[3,4-c]pyrazole derivatives can be broadly categorized into catalyst-controlled and substrate-controlled methods. Catalyst-controlled reactions typically involve the use of a chiral catalyst to induce asymmetry in a reaction that forms a stereocenter. Substrate-controlled methods, on the other hand, rely on the inherent chirality of the starting materials to direct the stereochemical outcome of a reaction.
One hypothetical approach could involve an asymmetric cycloaddition reaction to construct the fused ring system. For instance, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the reaction between a pyrazole-based precursor and a suitable three-carbon component, leading to the formation of the furo[3,4-c]pyrazole core with high enantioselectivity. While direct examples for this specific scaffold are scarce, the utility of chiral catalysts in cycloaddition reactions for the synthesis of other complex heterocyclic frameworks is well-established.
Another plausible strategy is the diastereoselective cyclization of a chiral, non-racemic precursor. In this approach, a starting material already possessing one or more stereocenters would be synthesized. The stereochemistry of the subsequent cyclization to form the furo[3,4-c]pyrazole ring would then be influenced by these existing chiral centers. The initial chirality could be introduced using a variety of well-known asymmetric transformations, such as enantioselective reductions, alkylations, or the use of chiral pool starting materials.
Furthermore, the application of organocatalysis, which has seen significant advancements in asymmetric synthesis, could be a fruitful avenue. For example, chiral aminocatalysts or phosphoric acids have been successfully utilized in the enantioselective construction of various heterocyclic systems. A potential synthetic route could involve a Michael addition of a pyrazole derivative to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, followed by an intramolecular cyclization to furnish the chiral furo[3,4-c]pyrazole derivative. The stereochemistry of the final product would be determined by the enantioselective Michael addition step.
To illustrate the potential of these approaches, the following table summarizes some stereoselective reactions used in the synthesis of related fused pyrazole systems, which could serve as conceptual blueprints for the development of stereoselective routes to furo[3,4-c]pyrazole derivatives.
| Reaction Type | Catalyst/Reagent | Substrate Class | Product Class | Stereochemical Outcome |
| Asymmetric Friedel–Crafts-type Alkylation/Cyclization | Chiral-at-metal Rh(III) complexes | 5-Aminopyrazoles and α,β-unsaturated 2-acyl imidazoles | Pyrazolo[3,4-b]pyridine analogues | 85–99% enantioselectivity |
| N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation | N-heterocyclic carbene | Enals and pyrazol-5-amines | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent enantioselectivities |
| Organocatalytic triple domino Michael/Michael/aldol condensation | Organocatalyst | Pyrazolones and enals | Tetrahydropyrano[2,3-c]pyrazoles | Not specified |
| Asymmetric allylic alkylation | Not specified | Morita–Baylis–Hillman carbonates and pyrazolones | Not specified | Not specified |
This table presents data from analogous systems and does not represent direct synthesis of furo[3,4-c]pyrazole derivatives.
Chemical Reactivity and Transformative Chemistry of 1 Methyl 1h Furo 3,4 C Pyrazole 4,6 Dione
Reactivity at the Pyrazole (B372694) Nitrogen Atoms
The pyrazole core of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione contains two nitrogen atoms with distinct electronic properties. The nitrogen at position 1 (N1) is part of a tertiary amine, being substituted with a methyl group, and its lone pair of electrons is integral to the aromaticity of the pyrazole ring. Consequently, this nitrogen is generally unreactive towards electrophiles.
In contrast, the nitrogen at position 2 (N2) is a pyridine-like, sp²-hybridized atom. Its lone pair resides in an sp² orbital in the plane of the ring and is not involved in the aromatic sextet, rendering this site basic and nucleophilic. nih.govyoutube.com This availability of electrons allows the N2 atom to react readily with electrophiles. For instance, in the presence of acid, it is expected to undergo protonation to form a pyrazolium cation. nih.gov Furthermore, it can react with alkylating agents, such as alkyl halides, to yield N-2-alkylated pyrazolium salts, a common reaction for pyrazole derivatives. rrbdavc.org
Reactivity of the Furan (B31954) Ring System within the Furo[3,4-c]pyrazole Core
The furan ring in this molecule is part of a furan-4,6-dione system, which behaves as a cyclic anhydride (B1165640) rather than a typical aromatic furan. The two electron-withdrawing carbonyl groups at positions 4 and 6 profoundly influence its reactivity. They pull electron density from the furan oxygen and the C3a=C6a double bond, making the entire fused furan moiety highly electron-deficient.
This electronic characteristic dictates its chemical behavior in two primary ways:
Susceptibility to Nucleophiles: The carbonyl carbons are highly electrophilic and are the primary targets for nucleophilic attack. This reactivity is characteristic of anhydrides and can lead to the opening of the furanodione ring (discussed in sections 3.4 and 3.7).
Dienophilic Character: Unlike aromatic furans, which typically act as dienes in Diels-Alder reactions, the electron-deficient nature of the C3a=C6a double bond in the furo[3,4-c]pyrazole-4,6-dione system imparts significant dienophilic character. It is expected to react with electron-rich dienes in [4+2] cycloaddition reactions. While some 4H-pyrazoles can function as dienes, the strong electron-withdrawing effect of the dione (B5365651) functionality in this specific molecule favors its role as a dienophile. nih.gov
Electrophilic Aromatic Substitution Reactions on the Furo[3,4-c]pyrazole System
The pyrazole portion of the fused system is the only moiety susceptible to classical electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is well-established in pyrazole chemistry. nih.govresearchgate.net Electrophilic attack occurs almost exclusively at the C4 position of the pyrazole ring, which corresponds to the C3 position in the IUPAC numbering of the this compound scaffold. rrbdavc.orgscribd.com
The rationale for this selectivity lies in the stability of the Wheland intermediate (a carbocation). Attack at C3 generates a resonance-stabilized intermediate without disrupting the electronic stability of the nitrogen atoms. rrbdavc.org Conversely, an attack at the positions adjacent to the nitrogen atoms (C3a or C6a) would result in a highly unstable intermediate where a positive charge is placed on an electronegative, azomethine-like nitrogen atom. rrbdavc.org
Common electrophilic substitution reactions that could be applied to this system include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) at the C3 position. scribd.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in an appropriate solvent to install a halogen atom at C3.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H) at C3. scribd.com
Vilsmeier-Haack Formylation: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C3 position. scribd.com
Nucleophilic Substitution and Addition Reactions of the Furo[3,4-c]pyrazole Moiety
The most prominent feature governing nucleophilic reactions in this compound is the presence of the highly electrophilic dione moiety. The carbonyl carbons at the C4 and C6 positions are the primary sites for nucleophilic attack. This reactivity is analogous to that of cyclic anhydrides.
Reactions with various nucleophiles are expected to proceed via an initial addition to one of the carbonyl groups, leading to the opening of the furanodione ring:
Hydrolysis: Reaction with water, likely under basic or acidic catalysis, would cleave the anhydride to yield a pyrazole-3,4-dicarboxylic acid derivative.
Alcoholysis: Treatment with alcohols would result in the formation of a mono-ester derivative.
Aminolysis: Reaction with primary or secondary amines would lead to the corresponding mono-amide derivative. This reaction is often highly efficient and regioselective, with the amine attacking one of the carbonyls to form a stable amide and a carboxylic acid.
While nucleophilic substitution on the pyrazole ring itself is generally difficult due to its electron-rich nature, the C3a and C6a positions are electron-deficient. nih.govchim.it If a suitable leaving group were present at one of these positions (introduced, for example, via halogenation), nucleophilic aromatic substitution could become a viable pathway. However, reactions at the carbonyl centers are kinetically and thermodynamically more favorable.
Radical Reactions and Photochemical Transformations of this compound
The photochemical behavior of the furo[3,4-c]pyrazole-4,6-dione system is not extensively documented but can be predicted based on its structural components. The α,β-unsaturated carbonyl system within the dione ring is a potential chromophore that could undergo several photochemical transformations upon UV irradiation.
Potential photoreactions include:
[2+2] Cycloadditions: The C3a=C6a double bond could participate in intermolecular or intramolecular [2+2] cycloadditions with alkenes to form cyclobutane rings.
Norrish Type Reactions: The carbonyl groups of the dione could undergo Norrish Type I or Type II cleavage, potentially leading to ring contraction or fragmentation. A photoredox-catalyzed Norrish-type fragmentation has been observed in the synthesis of pyrazoles from other precursors. organic-chemistry.org
Electrocyclization: While less common for this specific structure, related pyrazole-containing triene systems are known to undergo 6π-electrocyclization reactions under photochemical conditions. researchgate.net
The generation of nitrile imine dipoles from tetrazoles via photolysis is a known method for forming pyrazolines, highlighting the potential of photochemical energy to drive unique transformations in precursors to pyrazole systems. researchgate.net
Organometallic Reactions Involving the Furo[3,4-c]pyrazole System
Organometallic cross-coupling reactions represent a powerful tool for the functionalization of the furo[3,4-c]pyrazole core, particularly at the C3 position. By first introducing a halogen (e.g., bromine or chlorine) at this position via electrophilic substitution, the resulting 3-halo-1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione becomes a versatile substrate for palladium-catalyzed reactions.
This strategy has been successfully applied to the analogous pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) scaffold, suggesting high applicability to the furo-dione system. nih.gov
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 3-halo derivative with various aryl or heteroaryl boronic acids or esters. nih.govrsc.orgnih.gov This allows for the introduction of diverse aromatic substituents at the C3 position.
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the 3-halo derivative with primary or secondary amines, providing access to 3-amino-substituted furo[3,4-c]pyrazoles. nih.gov
The table below outlines typical conditions for these reactions, extrapolated from the successful coupling on the analogous 6-chloropyrrolo[3,4-c]pyrazole-4,6-dione system. nih.gov
| Reaction Type | Catalyst | Ligand | Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | Microwave, 130°C | 3-Aryl/Heteroaryl substituted |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Microwave, 110°C | 3-Amino substituted |
Ring-Opening and Rearrangement Reactions of the Furo[3,4-c]pyrazole Core
The furanodione ring is prone to ring-opening reactions, especially when treated with dinucleophiles. This reactivity can be harnessed to transform the furo[3,4-c]pyrazole scaffold into other complex heterocyclic systems through a process known as recyclization. Such transformations often follow an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net
A prominent example involves the reaction with hydrazine or substituted hydrazines. The reaction would likely proceed as follows:
Nucleophilic Addition: One nitrogen atom of the hydrazine attacks one of the electrophilic carbonyl carbons (e.g., C6).
Ring Opening: This addition leads to the cleavage of the C6-O5 acyl-oxygen bond, opening the furanodione ring to form a pyrazolyl-hydrazide intermediate.
Ring Closure: The second nitrogen atom of the hydrazine then undergoes an intramolecular cyclization by attacking the remaining carbonyl group (C4), eliminating a molecule of water to form a new six-membered pyridazinone ring fused to the original pyrazole.
This type of recyclization, where a fused furanone reacts with a dinucleophile to create a new heterocyclic ring, has been observed in related systems like 2H-furo[3,2-b]pyran-2-ones, which react with hydrazines to yield pyrazolones. nih.gov Unexpected ring-opening reactions have also been documented for pyrazolines when treated with activated alkynes, underscoring the potential for skeletal rearrangements in pyrazole-based heterocycles. rsc.org
Derivatization Strategies and Structure Activity/property Relationship Studies
Design and Synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione Derivatives
The design and synthesis of derivatives of the this compound scaffold are foundational to exploring its chemical space. Synthetic efforts focus on introducing a variety of substituents at key positions to modulate the molecule's physicochemical properties.
Substituent Effects on Reactivity and Electronic Properties
The introduction of different substituents onto the furo[3,4-c]pyrazole core can significantly influence its reactivity and electronic characteristics. The nature of these substituents, whether electron-donating or electron-withdrawing, plays a critical role in the chemical behavior of the resulting derivatives. For instance, in related pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) systems, the presence of electron-withdrawing groups, such as a trifluoromethyl group, has been observed to decrease the efficiency of certain coupling reactions nih.gov. Conversely, electron-rich anilines are well-tolerated in such reactions nih.gov.
The electronic effects of substituents can be systematically studied by creating a series of derivatives with varying functional groups on the aromatic rings attached to the core scaffold. For example, the reactivity in Suzuki-Miyaura coupling reactions is strongly influenced by both electronic effects and steric hindrance nih.gov. A π-electron-deficient heterocycle like 4-pyridinyl boronic acid has been shown to inhibit the reaction, highlighting the sensitivity of the scaffold's reactivity to the electronic nature of the coupling partners nih.gov.
The table below illustrates the potential impact of different substituents on the electronic properties of a hypothetical series of this compound derivatives, based on established principles of physical organic chemistry.
| Substituent (R) at Aryl Ring | Electronic Effect | Expected Impact on Electron Density of Pyrazole (B372694) Ring |
| -OCH₃ | Electron-donating (by resonance) | Increase |
| -CH₃ | Electron-donating (by induction) | Slight Increase |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing (by induction) | Decrease |
| -NO₂ | Strongly electron-withdrawing (by resonance and induction) | Significant Decrease |
This table is illustrative and based on general principles of substituent effects.
Parallel Synthesis and Combinatorial Libraries of Furo[3,4-c]pyrazole Compounds
To efficiently explore the vast chemical space around the this compound core, parallel synthesis and the creation of combinatorial libraries are powerful strategies. These approaches allow for the rapid generation of a large number of derivatives from a common intermediate.
Methodologies for the parallel synthesis of related heterocyclic structures, such as aryl azoles, have been described. These often involve the reaction of a key intermediate with a diverse set of building blocks nih.gov. For the furo[3,4-c]pyrazole scaffold, a potential strategy would involve the synthesis of a key precursor, which can then be subjected to a variety of coupling reactions with different partners in a parallel fashion. For instance, an efficient palladium-catalyzed C-C and C-N bond formation via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions has been investigated for related pyrrolo[3,4-c]pyrazole-4,6-diones, providing access to a variety of substituted derivatives nih.gov.
A recent study detailed an efficient multicomponent process for creating libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, resulting in 223 examples nih.gov. A similar approach could be envisioned for the furo[3,4-c]pyrazole system, enabling the generation of a large and diverse library of compounds for subsequent screening.
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-activity relationship (SAR) studies are crucial for identifying the structural features of this compound derivatives that are responsible for their biological activity. By systematically modifying the structure and observing the effect on a specific biological target, researchers can develop a deeper understanding of the pharmacophore. Pyrazole and its fused derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects nih.govmdpi.comrsc.orgresearchgate.net.
For instance, in a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, specific substitutions on the amide nitrogen were found to be critical for antifungal activity researchgate.netnih.gov. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid researchgate.netnih.gov. This highlights the significant impact that specific aryl and heteroaryl substituents can have on biological potency.
The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how different substitutions might influence their inhibitory activity against a hypothetical kinase.
| Derivative | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| 1 | H | Phenyl | 500 |
| 2 | H | 4-Chlorophenyl | 150 |
| 3 | H | 4-Methoxyphenyl | 800 |
| 4 | Methyl | Phenyl | 300 |
| 5 | Methyl | 4-Chlorophenyl | 50 |
This data is hypothetical and for illustrative purposes only.
Structure-Property Relationship (SPR) Studies for Material Science Applications
Beyond biological applications, the unique structural and electronic properties of furo[3,4-c]pyrazole derivatives make them interesting candidates for applications in material science. Structure-property relationship (SPR) studies in this context aim to correlate specific structural modifications with desired material properties, such as photophysical characteristics (absorption, emission), thermal stability, and electronic conductivity.
Fused pyrazole systems are known to have interesting photophysical properties chim.it. By introducing various substituents, it is possible to tune the electronic energy levels (HOMO and LUMO) of the molecule, thereby altering its absorption and emission spectra. For example, the introduction of electron-donating and electron-withdrawing groups can create intramolecular charge-transfer (ICT) character, which is often associated with interesting fluorescent properties.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of newly designed derivatives researchgate.net. These computational studies can guide the synthetic efforts towards molecules with specific desired properties for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The table below shows a hypothetical example of how different substitutions on the this compound core could influence its photophysical properties.
| Substituent at Aryl Ring | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) |
| -H | 350 | 420 | 0.15 |
| -N(CH₃)₂ | 400 | 510 | 0.65 |
| -CN | 360 | 430 | 0.10 |
| -CF₃ | 355 | 425 | 0.12 |
This data is hypothetical and for illustrative purposes only.
Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Furo 3,4 C Pyrazole 4,6 Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These calculations can elucidate the electronic distribution, molecular orbital energies, and various reactivity descriptors. For 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, methods like B3LYP with a suitable basis set such as 6-311G(d,p) would be employed to optimize the molecular geometry and compute key electronic parameters. researchgate.netnih.gov
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. For this compound, the carbonyl oxygens are expected to be regions of high negative potential (nucleophilic), while the hydrogens and regions near the pyrazole (B372694) ring might exhibit positive potential (electrophilic).
Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |
| Chemical Potential (μ) | -4.85 eV | Escaping tendency of electrons |
| Global Electrophilicity (ω) | 5.00 eV | Electrophilic nature of the molecule |
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are invaluable tools. nih.govnih.gov These methods predict how a ligand (the compound) might bind to the active site of a biological target, such as an enzyme or receptor. Pyrazole derivatives have shown a wide range of biological activities, including as inhibitors of kinases and other enzymes. alrasheedcol.edu.iqresearchgate.net
Molecular docking studies would involve preparing the 3D structure of this compound and docking it into the binding pocket of a selected protein target. The docking algorithm would then predict the most likely binding pose and calculate a docking score, which estimates the binding affinity. nih.govresearchgate.net The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the binding mechanism.
Following docking, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net An MD simulation would track the movements of all atoms in the system, providing a dynamic view of the binding interactions and any conformational changes that might occur. This helps to validate the docking results and provides a more realistic model of the biological interaction.
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Hypothetical Value/Description |
|---|---|
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | LEU83, LYS33, GLU81 |
| Types of Interactions | Hydrogen bond with LYS33, Hydrophobic interactions with LEU83 |
| RMSD during MD Simulation | 1.2 Å |
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is extremely useful for confirming its structure and interpreting experimental spectra. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted. nih.goviu.edu.sa These theoretical chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. nih.gov The resulting theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic peaks for C=O stretching, C-N stretching, and C-H vibrations would be of particular interest.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can help to understand the electronic structure and chromophores within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Assignment |
|---|---|---|
| ¹H NMR (δ, ppm) | 3.85 (s, 3H) | N-CH₃ |
| 7.50 (s, 1H) | Pyrazole C-H | |
| ¹³C NMR (δ, ppm) | 35.2 | N-CH₃ |
| 115.8, 140.1 | Pyrazole C | |
| 158.9, 165.4 | Carbonyl C=O | |
| IR (cm⁻¹) | 1750, 1710 | C=O stretching |
| 1580 | C=N stretching | |
| UV-Vis (λmax, nm) | 280 | π → π* transition |
Reaction Mechanism Elucidation through Computational Modeling
For this compound, one might investigate its synthesis or its reactivity in a particular transformation, such as a cycloaddition reaction or nucleophilic substitution. mdpi.com Computational methods would be used to calculate the energies of the reactants, products, and any transition states connecting them. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate.
By visualizing the geometry of the transition state, one can gain insight into the bond-making and bond-breaking processes that occur during the reaction. This level of detail is often difficult to obtain through experimental methods alone.
Table 4: Hypothetical Energy Profile for a Nucleophilic Acyl Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Formation of tetrahedral intermediate |
| Intermediate | -5.8 | Tetrahedral intermediate |
| Transition State 2 | +12.5 | Collapse of intermediate |
| Products | -20.7 | Final products |
Applications in Medicinal Chemistry Research and Drug Discovery
Role of Furo[3,4-c]pyrazole Scaffolds in Bioactive Molecules
The furo[3,4-c]pyrazole scaffold is a fused heterocyclic system that combines the structural features of a furan (B31954) and a pyrazole (B372694) ring. Pyrazole and its derivatives are well-established pharmacophores, known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.gov The fusion of a furan ring to the pyrazole core can significantly influence the molecule's stereochemistry, electronic distribution, and physicochemical properties, potentially leading to enhanced biological activity and novel mechanisms of action.
While the furo[3,4-c]pyrazole core itself is less extensively studied than other fused pyrazole systems, the broader class of fused pyrazoles has demonstrated significant therapeutic potential. mdpi.comnih.gov For instance, pyrazolopyridines and pyrazolopyrimidines are key components in a number of kinase inhibitors and other targeted therapies. mdpi.com The incorporation of the furan ring, another important heterocyclic motif in medicinal chemistry, introduces an oxygen atom that can participate in hydrogen bonding and alter the molecule's solubility and metabolic profile. The unique arrangement of atoms in the furo[3,4-c]pyrazole scaffold provides a rigid framework that can be strategically functionalized to interact with specific biological targets.
Exploration of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione as a Privileged Scaffold in Drug Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of a diverse range of therapeutic agents. The pyrazole nucleus is widely considered a privileged scaffold in medicinal chemistry. mdpi.com The this compound structure can be viewed as a decorated version of this privileged core.
The dione (B5365651) functionality at the 4 and 6 positions of the furo[3,4-c]pyrazole ring system introduces potential hydrogen bond donors and acceptors, which can facilitate strong interactions with biological macromolecules such as enzymes and receptors. The methyl group at the 1-position of the pyrazole ring can influence the compound's metabolic stability and lipophilicity, which are critical parameters in drug design. The rigid, bicyclic nature of the scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a specific target. The exploration of this compound as a privileged scaffold would involve synthesizing a library of derivatives with diverse substituents at various positions and screening them against a wide range of biological targets to identify novel therapeutic applications.
Target Identification and Validation for Furo[3,4-c]pyrazole Derivatives
Given the broad spectrum of biological activities associated with the parent pyrazole scaffold, derivatives of furo[3,4-c]pyrazole are likely to interact with a variety of biological targets. A key area of investigation for pyrazole-containing compounds is the inhibition of protein kinases. mdpi.com Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Several classes of kinases have been identified as potential targets for pyrazole-based inhibitors, including:
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Numerous pyrazole and fused pyrazole derivatives have been developed as potent CDK inhibitors. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as EGFR inhibitors. nih.gov
Janus Kinases (JAKs): JAKs are involved in cytokine signaling and are attractive targets for inflammatory diseases and certain cancers.
The validation of these potential targets for furo[3,4-c]pyrazole derivatives would involve a series of experimental steps, including in vitro kinase assays to determine inhibitory activity and selectivity, followed by cellular assays to confirm on-target effects in a biological context.
In Vitro and In Vivo Pharmacological Studies and Mechanistic Insights for Furo[3,4-c]pyrazole Analogues
The evaluation of the pharmacological properties of novel compounds is a critical step in the drug discovery process. This involves a combination of in vitro and in vivo studies to assess their efficacy, potency, and mechanism of action.
In Vitro Studies:
Antiproliferative Assays: The cytotoxic effects of furo[3,4-c]pyrazole analogues would be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds. For instance, various pyrazole derivatives have demonstrated potent antiproliferative activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). nih.gov
Enzyme Inhibition Assays: To elucidate the mechanism of action, in vitro assays would be conducted to measure the inhibitory activity of the compounds against specific molecular targets, such as various kinases. nih.gov
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution of cancer cells, providing insights into whether they induce cell cycle arrest at a particular phase.
Apoptosis Assays: Various assays can be employed to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.
In Vivo Studies:
Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.
Mechanistic insights can be gained by correlating the in vitro and in vivo data. For example, if a compound inhibits a specific kinase in vitro and also demonstrates tumor growth inhibition in an in vivo model where that kinase is a known driver, it provides strong evidence for its mechanism of action.
Prodrug and Drug Delivery Strategies Involving the Furo[3,4-c]pyrazole Core
In some cases, a promising drug candidate may have suboptimal physicochemical or pharmacokinetic properties, such as poor solubility or rapid metabolism. Prodrug and drug delivery strategies can be employed to overcome these limitations.
Prodrug Strategies:
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For the furo[3,4-c]pyrazole core, prodrug strategies could involve modifying the dione functional groups. For example, esterification of a hydroxyl group (if the dione were to be reduced) could create a more lipophilic prodrug that can more easily cross cell membranes, with subsequent hydrolysis by intracellular esterases to release the active compound.
Drug Delivery Strategies:
Advanced drug delivery systems can be utilized to improve the therapeutic index of a drug by enhancing its delivery to the target site while minimizing exposure to healthy tissues.
Nanoparticle Formulations: Encapsulating furo[3,4-c]pyrazole derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, protect them from premature degradation, and facilitate targeted delivery to tumors through the enhanced permeability and retention (EPR) effect. nih.govbohrium.com Studies have shown that nanoparticle formulations of pyrazole derivatives can enhance their anticancer efficacy. nih.gov
Targeted Delivery: Nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells, leading to more precise drug delivery.
The application of these strategies to the furo[3,4-c]pyrazole core could significantly enhance its potential as a therapeutic scaffold.
Applications in Materials Science and Advanced Technologies
Utilization of Furo[3,4-c]pyrazole Derivatives in Polymer Chemistry and Functional Materials
The furo[3,4-c]pyrazole nucleus serves as a versatile building block in polymer chemistry, enabling the creation of functional materials with tailored properties. The ability to introduce various substituents onto the core structure allows for the modification of solubility, thermal stability, and electronic characteristics, making these derivatives suitable for a range of applications.
The synthesis of monomers containing the furo[3,4-c]pyrazole moiety is a key step in their incorporation into polymeric structures. These monomers can be designed to undergo polymerization through various mechanisms, including radical, condensation, and ring-opening polymerizations. For instance, the presence of reactive functional groups, such as vinyl or acetylene (B1199291) moieties, can facilitate their participation in chain-growth polymerization.
Furthermore, the incorporation of furo[3,4-c]pyrazole units can impart specific functionalities to the resulting polymers. For example, by attaching chromophoric or electroactive side chains, it is possible to create materials for applications in photonics and electronics. The pyrazole (B372694) moiety, with its two adjacent nitrogen atoms, can also act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties. researchgate.net
Table 1: Potential Polymerization Strategies for Furo[3,4-c]pyrazole-based Monomers
| Polymerization Type | Monomer Functional Group | Potential Polymer Properties |
| Radical Polymerization | Vinyl, Acrylate, Styrenic | High molecular weight, good processability |
| Condensation Polymerization | Carboxylic acid, Amine, Hydroxyl | High thermal stability, ordered structures |
| Ring-Opening Polymerization | Strained ring systems | Biodegradable polymers, controlled architectures |
| Cross-linking Polymerization | Di- or multi-functional monomers | Thermosetting resins, network polymers |
This table presents potential strategies based on the general reactivity of heterocyclic monomers.
Optoelectronic and Photonic Applications of Furo[3,4-c]pyrazole-based Materials
The photophysical properties of furo[3,4-c]pyrazole derivatives make them attractive candidates for use in optoelectronic and photonic devices. These compounds often exhibit strong fluorescence and their emission characteristics can be tuned by modifying their chemical structure. researchgate.net This tunability is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.
In the context of OLEDs, furo[3,4-c]pyrazole derivatives can function as emitters, hosts, or charge-transporting materials. Their ability to be incorporated into thin films with uniform morphology is advantageous for device fabrication. The design of furo[3,4-c]pyrazole-based molecules with high quantum yields and specific emission colors is an active area of research. For example, trifluoromethyl-substituted pyrazoloquinolines, which share a similar heterocyclic core, have been investigated as emitters in OLEDs, demonstrating the potential for achieving bright and efficient light emission. mdpi.com
Table 2: Photophysical Properties of Selected Pyrazole-based Compounds for Optoelectronic Applications
| Compound Type | Application | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| Pyrazoloquinoline Derivative | OLED Emitter | 481-506 (bluish-green) | - | mdpi.com |
| Pyrazoline Derivative | Fluorescent Probe | 469 | - | researchgate.net |
| Pyrazole-based Dye | DSSC Component | - | - | semanticscholar.org |
This table provides examples of related pyrazole compounds to illustrate the potential of the furo[3,4-c]pyrazole scaffold.
Role in Catalysis and Ligand Design
The nitrogen atoms within the pyrazole ring of the furo[3,4-c]pyrazole scaffold provide excellent coordination sites for a wide range of metal ions. This property makes these compounds highly valuable as ligands in the design of homogeneous and heterogeneous catalysts. The steric and electronic properties of the ligand can be readily modified by introducing substituents on the furo[3,4-c]pyrazole core, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes. researchgate.net
Protic N-H pyrazoles, in particular, have been shown to participate in metal-ligand cooperation, where the acidic proton on the pyrazole ring plays a direct role in the catalytic cycle. nih.gov This bifunctional catalysis can lead to enhanced reaction rates and novel reaction pathways. While "1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione" has a methyl group on one of the nitrogen atoms, precluding this specific type of protic catalysis, the other nitrogen and the oxygen atoms of the dione (B5365651) moiety can still act as effective coordination sites.
Furo[3,4-c]pyrazole-based ligands have been explored in various catalytic transformations, including cross-coupling reactions, polymerization, and oxidation reactions. For instance, pyrazole-containing ligands have been successfully employed to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, demonstrating their potential in biodegradable polymer synthesis. researchgate.net The formation of well-defined metal complexes with furo[3,4-c]pyrazole ligands allows for a systematic investigation of structure-activity relationships, paving the way for the rational design of more efficient catalysts.
Table 3: Examples of Pyrazole-based Ligands in Catalysis
| Catalyst System | Catalytic Reaction | Ligand Role | Reference |
| Titanium isopropoxide / Pyrazole | Ring-opening polymerization of L-lactide | Enhanced catalytic activity | researchgate.net |
| Ruthenium / Protic Pyrazole | Hydrogen evolution from formic acid | Proton transfer in catalysis | nih.gov |
| Palladium / Pyrazolate | Orthometalation reactions | Stabilization of palladium(II) and (III) species | nih.gov |
This table highlights the diverse applications of pyrazole derivatives as ligands in catalysis.
Sensing and Diagnostic Applications of Furo[3,4-c]pyrazole Compounds
The development of chemosensors for the selective detection of ions and molecules is a critical area of research with applications in environmental monitoring, clinical diagnostics, and industrial process control. Furo[3,4-c]pyrazole derivatives are promising platforms for the design of such sensors due to their inherent fluorescence properties and the presence of heteroatoms that can act as binding sites for specific analytes. rsc.org
The general strategy for designing a furo[3,4-c]pyrazole-based sensor involves coupling the heterocyclic core to a recognition unit that selectively interacts with the target analyte. This interaction then leads to a measurable change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or an enhancement or quenching of the fluorescence intensity. This "turn-on" or "turn-off" response allows for the quantitative detection of the analyte. nih.gov
Pyrazole-based chemosensors have been developed for the detection of a variety of metal ions, including Cu(II), Fe(III), Al(III), and Hg(II). nih.govchemrxiv.org For example, a pyrazole-based chemosensor has been reported to act as a colorimetric sensor for Cu(II) ions, where the complexation leads to a distinct color change. chemrxiv.org The high sensitivity and selectivity of these sensors make them suitable for trace analysis.
In addition to metal ion detection, furo[3,4-c]pyrazole derivatives can be functionalized to detect anions, neutral molecules, and even biomolecules. Their good membrane permeability and biocompatibility also make them attractive candidates for bioimaging applications, allowing for the visualization of specific analytes within living cells. nih.gov The versatility of the furo[3,4-c]pyrazole scaffold provides a rich platform for the development of novel and highly specific sensing and diagnostic tools.
Table 4: Furo[3,4-c]pyrazole and Related Compounds in Sensing Applications
| Compound Class | Target Analyte | Sensing Mechanism | Reference |
| Pyrazole-based Chemosensor | Cu(II) ions | Colorimetric change | chemrxiv.org |
| Pyrazole-Rhodamine Probe | Hg(II) ions | Fluorescence quenching | nih.gov |
| Pyridine-Pyrazole Derivative | Al(III) ions | Fluorescence enhancement | nih.gov |
| Pyrazoline-based Probe | Zn(II) ions | Fluorescence "turn-on" | nih.gov |
This table showcases the potential of furo[3,4-c]pyrazole derivatives in sensing based on the performance of analogous pyrazole compounds.
Challenges, Emerging Trends, and Future Research Directions
Overcoming Synthetic Difficulties in Furo[3,4-c]pyrazole Chemistry
The synthesis of furo[3,4-c]pyrazole systems, while achievable, is not without its difficulties. The preparation of these and other furopyrazole derivatives is recognized as an important and challenging endeavor in organic synthesis. bohrium.com Key challenges often revolve around regioselectivity, the stability of intermediates, and the introduction of diverse substituents.
One of the primary synthetic challenges lies in controlling the regioselectivity during the formation of the pyrazole (B372694) ring. When using nonsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers can be formed, which are often difficult to separate. conicet.gov.ar For the furo[3,4-c]pyrazole scaffold, synthetic routes may involve intramolecular cycloaddition of functionalized 1,3-dipoles. tandfonline.com The success of such reactions is highly dependent on the precise control of reaction conditions to favor the desired cyclization pathway and avoid unwanted side reactions.
Furthermore, the stability of intermediates can be a significant hurdle. The construction of the fused furan (B31954) ring onto the pyrazole core can involve sensitive functional groups and reaction conditions that may lead to degradation or rearrangement. For instance, methods used for synthesizing related furo[2,3-c]pyrazoles involve multi-step sequences, such as bromination followed by heating with a base, which requires careful optimization to ensure good yields. nih.gov
Future research will likely focus on the development of novel catalytic systems and synthetic methodologies that offer greater control over the reaction outcomes. The use of fluorinated alcohols as solvents, for example, has been shown to dramatically increase regioselectivity in the formation of some pyrazole derivatives and could be a promising avenue for the synthesis of the furo[3,4-c]pyrazole core. conicet.gov.ar
Table 1: Key Synthetic Challenges and Potential Solutions in Furo[3,4-c]pyrazole Chemistry
| Challenge | Description | Potential Solutions |
| Regioselectivity | Formation of isomeric products during pyrazole ring synthesis, leading to difficult separation and lower yields. conicet.gov.ar | Use of regioselective catalysts, directing groups on starting materials, and specialized solvents like fluorinated alcohols. conicet.gov.ar |
| Intermediate Stability | Degradation or rearrangement of intermediates during the multi-step synthesis of the fused ring system. | Development of milder reaction conditions, one-pot reaction sequences to avoid isolating sensitive intermediates. tandfonline.com |
| Substituent Introduction | Difficulty in introducing a wide range of functional groups onto the furo[3,4-c]pyrazole scaffold due to harsh reaction conditions. | Late-stage functionalization strategies, development of more robust synthetic routes tolerant of diverse functional groups. |
| Reaction Conditions | The need for harsh conditions, such as high temperatures or strong bases/acids, which can limit the scope and sustainability of the synthesis. researchgate.net | Exploration of microwave-assisted synthesis, photoredox catalysis, and flow chemistry to enable reactions under milder conditions. nih.govmdpi.com |
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and these technologies hold significant promise for the future of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione research. researchgate.net Computational methods can accelerate the design and discovery of new derivatives with desired properties, reducing the time and cost associated with traditional laboratory-based screening.
High-throughput virtual screening (HTVS) is a powerful tool for identifying potential biological targets for new compounds. chemmethod.com By screening large virtual libraries of molecules against the structures of known proteins and enzymes, researchers can predict which compounds are most likely to exhibit a particular biological activity. chemmethod.comnih.gov For this compound, virtual screening could be used to identify potential protein targets, suggesting applications in areas such as anticancer or anti-inflammatory drug development, which are common for pyrazole derivatives. nih.govrjpbcs.com
Molecular docking and molecular dynamics simulations can provide detailed insights into how a molecule like this compound might bind to a biological target. nih.gov These simulations can predict the binding affinity and the specific interactions between the compound and the active site of a protein, which is crucial for understanding its mechanism of action and for designing more potent analogs. researchgate.netnih.gov
Furthermore, AI and ML models can be trained to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of new compounds. researchgate.net This allows researchers to prioritize the synthesis of derivatives with favorable drug-like properties, increasing the likelihood of developing a successful therapeutic agent. chemmethod.com
Sustainable and Eco-friendly Approaches in Furo[3,4-c]pyrazole Research
In recent years, there has been a significant shift towards the development of greener and more sustainable chemical processes. researchgate.net This trend is highly relevant to the synthesis of furo[3,4-c]pyrazole derivatives, where traditional methods can involve hazardous reagents and solvents. researchgate.net
A key area of development is the use of environmentally benign solvents, with water being an ideal choice due to its low cost, non-toxicity, and availability. gsconlinepress.com Research has shown that multicomponent reactions for the synthesis of related pyranopyrazole systems can be successfully carried out in aqueous media, often with the aid of a catalyst. thieme-connect.comnanobioletters.com Catalyst-free, four-component reactions in water have also been developed for the synthesis of some furo[2,3-c]pyrazole derivatives. researchgate.net
The use of alternative energy sources, such as microwave irradiation, is another promising green chemistry approach. nih.gov Microwave-assisted synthesis can significantly reduce reaction times, increase yields, and often allows for reactions to be performed under solvent-free conditions. researchgate.netnih.govbeun.edu.tr This method has been successfully applied to the synthesis of various pyrazole and fused-pyrazole systems. gsconlinepress.comresearchgate.net
Table 2: Green Chemistry Approaches in Furo[3,4-c]pyrazole Synthesis
| Approach | Description | Advantages |
| Green Solvents | Replacing traditional organic solvents with environmentally friendly alternatives like water or ethanol. thieme-connect.com | Reduced toxicity, lower cost, improved safety, and simplified waste disposal. gsconlinepress.com |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to faster and more efficient transformations. nih.gov | Shorter reaction times, higher yields, and potential for solvent-free reactions. researchgate.netbeun.edu.tr |
| Reusable Catalysts | Employing catalysts, such as magnetic nanoparticles, that can be easily recovered and reused for multiple reaction cycles. nanobioletters.comresearchgate.net | Reduced catalyst waste, lower cost, and simplified product purification. oiccpress.com |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. nanobioletters.com | High atom economy, operational simplicity, and reduced number of purification steps. researchgate.net |
Future Prospects for this compound in Interdisciplinary Research
The unique structural features of this compound suggest a wide range of potential applications across various scientific disciplines. The pyrazole core is a well-established pharmacophore, and many pyrazole-containing compounds have been developed as drugs with diverse therapeutic activities. nih.govorientjchem.org
In medicinal chemistry , furopyrazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. bohrium.comnih.govnih.gov The specific substitution pattern of this compound could lead to novel biological activities. Future research will likely involve screening this compound and its derivatives against a variety of biological targets, including kinases, proteases, and receptors, to uncover its therapeutic potential. nih.govnih.gov The presence of the dione (B5365651) functionality might also confer interesting properties, potentially as an inhibitor of enzymes that recognize dicarbonyl substrates.
In materials science , heterocyclic compounds with fused ring systems are often investigated for their electronic and photophysical properties. mdpi.com Pyrazole derivatives can exhibit fluorescence and have been explored as components in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.com The rigid, planar structure of the furo[3,4-c]pyrazole core could be conducive to π-stacking interactions, making it a candidate for development into novel organic electronic materials.
In agrochemicals , pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. bohrium.com The development of new agrochemicals with novel modes of action is crucial for overcoming resistance and improving crop protection. Screening this compound and its analogs for activity against various pests and pathogens could lead to the discovery of new and effective crop protection agents.
The continued exploration of this compound will require a collaborative, interdisciplinary approach, combining the expertise of synthetic chemists, computational scientists, biologists, and materials scientists to fully realize its potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
